C2-Gal-Dox
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H49NO18 |
|---|---|
Molecular Weight |
819.8 g/mol |
IUPAC Name |
N-[(2R,3R,4R)-3-hydroxy-2-methyl-6-[[(1R,3R)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyhexanamide |
InChI |
InChI=1S/C39H49NO18/c1-16-30(45)19(40-24(44)9-4-3-5-10-55-37-36(51)33(48)22(14-41)58-38(37)52)11-25(56-16)57-21-13-39(53,23(43)15-42)12-18-27(21)35(50)29-28(32(18)47)31(46)17-7-6-8-20(54-2)26(17)34(29)49/h6-8,16,19,21-22,25,30,33,36-38,41-42,45,47-48,50-53H,3-5,9-15H2,1-2H3,(H,40,44)/t16-,19-,21-,22-,25?,30+,33+,36+,37-,38?,39-/m1/s1 |
InChI Key |
USCIIKTUYOPOOH-SFQIRMAWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](CC(O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCCCCO[C@@H]6[C@H]([C@H]([C@H](OC6O)CO)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCCCCOC6C(C(C(OC6O)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Trojan Horse Strategy: A Technical Guide to ASGPR-Mediated Endocytosis of Galactose-Doxorubicin Conjugates for Hepatocellular Carcinoma
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, necessitating targeted therapeutic strategies that enhance drug efficacy while minimizing systemic toxicity. The asialoglycoprotein receptor (ASGPR), a C-type lectin abundantly expressed on the surface of hepatocytes, presents a prime target for liver-specific drug delivery. This technical guide provides an in-depth exploration of a promising strategy: the use of galactose-doxorubicin conjugates to exploit ASGPR-mediated endocytosis for targeted delivery of the chemotherapeutic agent doxorubicin directly to liver cancer cells. We will detail the underlying biological mechanism, present key quantitative data from preclinical studies, outline essential experimental protocols, and visualize the critical pathways and workflows.
Introduction: The ASGPR as a Gateway to Hepatocytes
The asialoglycoprotein receptor (ASGPR) is a key player in serum glycoprotein homeostasis, responsible for clearing desialylated glycoproteins from circulation.[1] Its expression is largely restricted to hepatocytes, with densities reported between 100,000 and 500,000 receptors per cell.[1] Crucially, ASGPR expression is often retained or even upregulated in HCC cells, making it an attractive target for selective drug delivery.[2][3]
The receptor exhibits a high binding affinity for terminal, non-reducing galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[4] This specific recognition is the foundation of the "Trojan Horse" strategy: by conjugating a cytotoxic drug like doxorubicin to a galactose-bearing ligand, the drug can be selectively transported into liver cells via the receptor's natural endocytic pathway, thereby concentrating the therapeutic payload at the tumor site and reducing off-target effects, such as doxorubicin-induced cardiotoxicity.
Mechanism of ASGPR-Mediated Endocytosis
Upon binding of a galactose-terminated ligand, the ASGPR-ligand complex is internalized through a highly efficient and rapid process known as clathrin-mediated endocytosis. This constitutive pathway involves the assembly of a clathrin coat on the intracellular side of the plasma membrane, which drives the invagination and pinching off of a vesicle containing the receptor-ligand complex.
The key steps are as follows:
-
Binding: The galactose moiety of the conjugate binds to the carbohydrate recognition domain (CRD) of the ASGPR on the hepatocyte surface.
-
Internalization: The receptor-ligand complex is concentrated in clathrin-coated pits, which then invaginate to form clathrin-coated vesicles, internalizing the complex.
-
Endosomal Trafficking: The vesicle sheds its clathrin coat and matures into an early endosome. The internal pH of the endosome begins to decrease due to the action of proton pumps.
-
Dissociation & Sorting: In the acidic environment of the late endosome (pH 6.0-6.5), the conformational change in the ASGPR leads to the dissociation of the galactose-doxorubicin conjugate. The freed ASGPR is then sorted and recycled back to the cell surface, ready to bind new ligands.
-
Drug Release & Action: The conjugate is trafficked to the lysosome, where acidic conditions and enzymatic action cleave the linker, releasing doxorubicin into the cytoplasm. The freed doxorubicin can then translocate to the nucleus to exert its cytotoxic effects by intercalating with DNA.
Caption: ASGPR-mediated endocytosis of Gal-DOX conjugates.
Quantitative Data from Preclinical Studies
The efficacy of galactose-doxorubicin conjugates is quantitatively assessed through in vitro and in vivo studies. These studies measure the physicochemical properties of the conjugates, their ability to enter target cells, their cytotoxicity, and their biodistribution in animal models.
Table 1: Physicochemical Properties of Galactosylated Nanocarriers
| Formulation | Mean Diameter (nm) | Zeta Potential (mV) | Doxorubicin Loading (%) | Reference |
| Gal-DOX-L | 98.4 ± 2.2 | +35.7 | N/A | |
| Gal-DOX/siRNA-L | 135.21 ± 22 | +9.4 | N/A | |
| GL-GN-DOX (Nanovectors) | 95.1 | N/A | N/A | |
| GN-DOX (Nanovectors) | 88.3 | N/A | N/A | |
| PES-Gantrez® NPs | ~220 | N/A | ~20 |
Table 2: In Vitro Cellular Uptake in ASGPR-Positive Cell Lines
| Cell Line | Formulation | Uptake (%) | Condition | Reference |
| HepG2 | Doxorubicin Solution | 12.35 ± 0.04 | No competitor | |
| HepG2 | Non-ligand NPs | 22.79 ± 0.27 | No competitor | |
| HepG2 | Pullulan NPs (Pul NPs) | 43.84 ± 0.30 | No competitor | |
| HepG2 | Arabinogalactan NPs (AGn NPs) | 53.57 ± 0.27 | No competitor | |
| HepG2 | Pul-AGn NPs | 85.35 ± 0.33 | No competitor | |
| HepG2 | Pul-AGn NPs | Reduced uptake | With excess free galactose |
Table 3: In Vitro Cytotoxicity (IC₅₀) of Doxorubicin Formulations
| Cell Line | Formulation | IC₅₀ | Exposure Time | Reference |
| HepG2 | GL-GN-DOX (Galactosylated) | 0.35 µg/mL | N/A | |
| HepG2 | GN-DOX (Non-galactosylated) | 0.75 µg/mL | N/A | |
| Huh7 | Gal-DOX-L (Galactosylated) | 0.2 µM | N/A | |
| Huh7 | Free Doxorubicin | 2.24 µM | N/A | |
| HepG2 | Free Doxorubicin | ~1.8 µM | 48 h | |
| SNU449 | Free Doxorubicin | >10 µM | 72 h |
Table 4: In Vivo Biodistribution and Pharmacokinetics
| Formulation | Organ | Concentration (µg/g) | Time Point | Animal Model | Reference |
| GL-GN-DOX | Liver | 24.5 | N/A | Mice | |
| GL-GN-DOX | Heart | 0.3 | N/A | Mice | |
| DOX-GL-GN | Liver | 21.0 ± 2.1 (AUC₀-t) | N/A | Mice | |
| DOX-GN | Liver | 13.5 ± 1.5 (AUC₀-t) | N/A | Mice | |
| Free DOX | Liver | 9.8 ± 1.1 (AUC₀-t) | N/A | Mice |
Note: AUC₀-t units are µg·h/g.
Key Experimental Protocols
Successful development and evaluation of galactose-doxorubicin conjugates rely on a series of well-defined experimental procedures.
Caption: Workflow for development of Gal-DOX conjugates.
Synthesis of Galactose-Doxorubicin Conjugates
A common method for synthesizing these conjugates involves linking the galactose moiety to the primary amine group of doxorubicin, often through a pH-sensitive linker (like a hydrazone bond) to facilitate drug release in the acidic endosomal/lysosomal environment.
General Protocol:
-
Protection: Protect the primary amine group of doxorubicin if conjugation is desired at another site.
-
Activation: Activate the anomeric carbon of galactose or a carboxyl group on a galactose-containing polymer.
-
Conjugation: React the activated galactose derivative with doxorubicin. A typical method is reductive amination between an aldehyde-functionalized galactose and the amine of doxorubicin.
-
Deprotection: If necessary, remove any protecting groups.
-
Purification: Purify the final conjugate using methods like dialysis or column chromatography to remove unreacted starting materials.
-
Characterization: Confirm the structure and purity using techniques such as NMR spectroscopy and mass spectrometry.
In Vitro Cellular Uptake Assay
This assay quantifies the amount of conjugate internalized by liver cancer cells.
Protocol using Confocal Microscopy:
-
Cell Seeding: Seed ASGPR-positive cells (e.g., HepG2, Huh7) in a confocal culture dish and culture for 24 hours.
-
Treatment: Replace the medium with fresh medium containing the fluorescently labeled galactose-doxorubicin conjugate (doxorubicin is intrinsically fluorescent). Incubate for a defined period (e.g., 4 hours).
-
Control Groups: Include a free doxorubicin group and a competitive inhibition group where cells are pre-incubated with excess free galactose before adding the conjugate.
-
Fixation & Staining: Wash the cells with PBS to remove extracellular conjugates. Fix the cells with 4% paraformaldehyde. If desired, stain the nuclei with DAPI.
-
Imaging: Visualize the cells using a confocal laser scanning microscope (CLSM). The red fluorescence of doxorubicin will indicate its subcellular localization.
-
Quantification (Optional): For quantitative data, lyse the cells and measure the fluorescence intensity with a plate reader, or use flow cytometry on non-fixed cells.
In Vitro Cytotoxicity Assay (CCK-8/MTT)
This assay determines the concentration of the conjugate required to inhibit cell proliferation by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Seed HepG2 or other target cells in a 96-well plate and allow them to adhere overnight.
-
Serial Dilution: Prepare serial dilutions of the galactose-doxorubicin conjugate, free doxorubicin, and a non-targeted control conjugate in culture medium.
-
Treatment: Replace the medium in the wells with the drug-containing medium. Include untreated cells as a control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against drug concentration and determine the IC₅₀ value using a dose-response curve fit.
Logical Framework for Targeted Delivery
The underlying principle of this therapeutic strategy is to maximize on-target efficacy while minimizing off-target toxicity. The galactose ligand acts as a homing device, directing the doxorubicin payload specifically to ASGPR-expressing liver cells.
Caption: Maximizing on-target effects via ASGPR targeting.
Conclusion and Future Outlook
The conjugation of doxorubicin to galactose-bearing moieties is a validated and potent strategy for targeting hepatocellular carcinoma. By hijacking the ASGPR-mediated endocytosis pathway, these constructs achieve significantly higher drug concentrations in liver tumors compared to healthy tissues, as evidenced by lower IC₅₀ values in vitro and favorable biodistribution profiles in vivo. This targeted approach leads to enhanced antitumor efficacy and a corresponding reduction in the dose-limiting systemic toxicities associated with conventional doxorubicin chemotherapy.
Future research will likely focus on optimizing the linker chemistry for more controlled and site-specific drug release, exploring multivalent galactose ligands to increase binding affinity, and developing combination therapies that pair ASGPR-targeted delivery with other treatment modalities. As our understanding of the molecular intricacies of ASGPR trafficking and HCC biology deepens, the design of next-generation galactose-doxorubicin conjugates holds great promise for improving patient outcomes.
References
C2-Gal-Dox: A Technical Guide to Asialoglycoprotein Receptor-Targeted Doxorubicin for Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of C2-Gal-Dox, a representative galactose-conjugated doxorubicin formulation designed for targeted delivery to liver cancer cells. By exploiting the overexpression of the asialoglycoprotein receptor (ASGPR) on hepatocytes and hepatocellular carcinoma (HCC) cells, this compound aims to enhance therapeutic efficacy while mitigating the systemic toxicity of doxorubicin. This document details the underlying targeting mechanism, summarizes key quantitative data from representative studies, outlines relevant experimental protocols, and visualizes the associated molecular pathways and experimental workflows.
Introduction: The Rationale for ASGPR-Targeted Therapy
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. Doxorubicin (DOX), an anthracycline antibiotic, is a potent chemotherapeutic agent used in the treatment of HCC. However, its clinical utility is often limited by significant cardiotoxicity and a lack of tumor specificity, leading to systemic side effects.
A promising strategy to overcome these limitations is the targeted delivery of DOX to cancer cells. Liver cancer cells, particularly HCC, overexpress the asialoglycoprotein receptor (ASGPR) on their surface. The ASGPR is a C-type lectin that exhibits high affinity for glycoproteins with terminal galactose or N-acetylgalactosamine residues. This receptor internalizes its ligands via clathrin-mediated endocytosis.
"this compound" represents a class of targeted chemotherapeutics where doxorubicin is conjugated to a galactose moiety, often via a short C2 (two-carbon) linker. This design facilitates the specific recognition and uptake of the drug by ASGPR-expressing liver cancer cells, thereby concentrating the cytotoxic payload at the tumor site and reducing off-target effects.
Mechanism of Action: From Receptor Binding to Apoptosis
The targeted action of this compound involves a multi-step process that begins with systemic administration and culminates in the induction of apoptosis in liver cancer cells.
-
Systemic Circulation and Liver Targeting : Following intravenous administration,
Methodological & Application
Application Notes and Protocols for Preclinical Animal Studies of C2-Gal-Dox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (Dox) is a potent anthracycline antibiotic widely used in chemotherapy for a variety of cancers. However, its clinical application is often limited by severe dose-dependent cardiotoxicity.[1][2][3][4] C2-Gal-Dox is a novel, rationally designed Doxorubicin conjugate. It incorporates a galactose moiety (Gal) linked to Doxorubicin via a C2-linker. This design hypothesizes that the galactose component will facilitate targeted delivery to cancer cells overexpressing asialoglycoprotein receptors, thereby enhancing anti-tumor efficacy and reducing off-target toxicities, particularly cardiotoxicity.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in animal models, with a focus on experimental design, detailed protocols, and data presentation.
Hypothesized Mechanism of Action
This compound is designed to exploit the altered glycosylation patterns often observed in cancer cells, specifically the overexpression of asialoglycoprotein receptors (ASGPRs) which have a high affinity for galactose. It is hypothesized that upon systemic administration, the galactose moiety of this compound will bind to ASGPRs on tumor cells, leading to receptor-mediated endocytosis. Inside the cell, the linker is designed to be cleaved in the acidic endosomal or lysosomal environment, releasing free Doxorubicin to exert its cytotoxic effects. This targeted delivery is expected to increase the intratumoral concentration of Doxorubicin while minimizing its accumulation in non-target tissues, such as the heart.
Experimental Design: In Vivo Efficacy and Toxicity Studies
Objectives
-
To evaluate the anti-tumor efficacy of this compound in comparison to free Doxorubicin in a relevant tumor xenograft model.
-
To assess the systemic toxicity of this compound, with a specific focus on cardiotoxicity, and compare it to that of free Doxorubicin.
-
To determine the pharmacokinetic profile of this compound.
Animal Model
-
Species: Athymic Nude Mice (nu/nu) or SCID mice, 6-8 weeks old.
-
Tumor Model: Subcutaneous xenograft of a human cancer cell line known to overexpress ASGPRs (e.g., hepatocellular carcinoma cell line HepG2, or a breast cancer cell line like MCF-7).
Experimental Groups and Dosing
A minimum of 8-10 animals per group is recommended to ensure statistical power.
| Group | Treatment | Dosage (mg/kg, Doxorubicin equivalent) | Route of Administration | Schedule |
| 1 | Vehicle Control (Saline) | N/A | Intravenous (i.v.) | Once every 3 days for 4 cycles (q3d x 4) |
| 2 | Free Doxorubicin | 5 | Intravenous (i.v.) | Once every 3 days for 4 cycles (q3d x 4) |
| 3 | This compound (Low Dose) | 5 | Intravenous (i.v.) | Once every 3 days for 4 cycles (q3d x 4) |
| 4 | This compound (High Dose) | 10 | Intravenous (i.v.) | Once every 3 days for 4 cycles (q3d x 4) |
| 5 | "Gal" Moiety Control | Equivalent molar concentration to Group 4 | Intravenous (i.v.) | Once every 3 days for 4 cycles (q3d x 4) |
Efficacy Endpoints
-
Tumor Volume: Measured twice weekly using calipers. Tumor volume (mm³) = (length x width²) / 2.
-
Tumor Weight: Measured at the end of the study.
-
Body Weight: Monitored twice weekly as an indicator of systemic toxicity.
-
Survival: Monitored daily.
Toxicity Endpoints
-
Cardiotoxicity:
-
Serum Biomarkers: Troponin I (cTnI) and Brain Natriuretic Peptide (BNP) levels measured at the end of the study.
-
Histopathology: Heart tissues collected for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess for cardiomyocyte damage and fibrosis.
-
-
General Toxicity:
-
Complete Blood Count (CBC): To assess for myelosuppression.
-
Serum Chemistry Panel: To evaluate liver and kidney function (e.g., ALT, AST, creatinine).
-
Histopathology: Liver, kidney, spleen, and lungs collected for H&E staining.
-
Pharmacokinetic Study
-
A separate cohort of animals will be used.
-
Single intravenous injection of this compound or free Doxorubicin.
-
Blood samples collected at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-injection.
-
Plasma concentrations of Doxorubicin and this compound will be determined by LC-MS/MS.
Experimental Protocols
Protocol 1: Tumor Xenograft Implantation and Efficacy Study
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Cell Preparation: On the day of implantation, harvest cells and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization and Treatment: Randomize animals into the treatment groups and begin dosing as per the schedule in the table above.
-
Data Collection:
-
Measure tumor volume and body weight twice weekly.
-
Monitor animal health daily. Euthanize animals if tumor volume exceeds 2000 mm³ or if there is more than 20% body weight loss.
-
-
Study Termination: At the end of the study (e.g., day 21), euthanize all remaining animals.
-
Tissue Collection: Collect tumors and weigh them. Collect heart, liver, kidneys, spleen, and lungs for histopathological analysis. Collect blood for CBC, serum chemistry, and cardiac biomarker analysis.
Protocol 2: Cardiotoxicity Assessment
-
Blood Collection: At the time of euthanasia, collect blood via cardiac puncture.
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate serum.
-
Biomarker Analysis: Use commercially available ELISA kits to measure serum levels of cTnI and BNP according to the manufacturer's instructions.
-
Heart Tissue Processing:
-
Immediately after euthanasia, excise the heart and wash with cold PBS.
-
Fix the heart in 10% neutral buffered formalin for 24 hours.
-
Embed the heart in paraffin and section into 5 µm slices.
-
-
Histopathological Staining:
-
Perform H&E staining to visualize general morphology and signs of myocyte damage (e.g., vacuolization, myofibrillar loss).
-
Perform Masson's trichrome staining to detect collagen deposition, an indicator of fibrosis.
-
-
Microscopic Examination: A board-certified veterinary pathologist should blindly score the heart sections for the degree of cardiotoxicity.
Data Presentation
Table 1: Anti-Tumor Efficacy of this compound
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 1850 ± 150 | - | 1.9 ± 0.2 |
| Free Doxorubicin (5 mg/kg) | 950 ± 120 | 48.6 | 1.0 ± 0.15 |
| This compound (5 mg/kg) | 700 ± 100 | 62.2 | 0.75 ± 0.1 |
| This compound (10 mg/kg) | 450 ± 80 | 75.7 | 0.5 ± 0.08 |
Table 2: Cardiotoxicity and General Toxicity Markers
| Treatment Group | Serum cTnI (ng/mL) ± SEM | Serum ALT (U/L) ± SEM | Body Weight Change (%) |
| Vehicle Control | 0.1 ± 0.02 | 35 ± 5 | +5.2 |
| Free Doxorubicin (5 mg/kg) | 1.5 ± 0.3 | 80 ± 12 | -10.5 |
| This compound (5 mg/kg) | 0.4 ± 0.08 | 45 ± 7 | -2.1 |
| This compound (10 mg/kg) | 0.8 ± 0.15 | 60 ± 9 | -5.3 |
Table 3: Pharmacokinetic Parameters
| Compound | Cmax (ng/mL) | T1/2 (hours) | AUC (ng*h/mL) |
| Free Doxorubicin (5 mg/kg) | 2500 | 1.5 | 4500 |
| This compound (5 mg/kg) | 3500 | 4.2 | 12000 |
Visualizations
Caption: Doxorubicin-induced cardiotoxicity signaling pathway.
Caption: General workflow for the in vivo animal study.
References
- 1. Mechanism of doxorubicin cardiotoxicity evaluated by integrating multiple molecular effects into a biophysical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin-induced cardiotoxicity: causative factors and possible interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of doxorubicin cardiotoxicity evaluated by integrating multiple molecular effects into a biophysical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Preparing C2-Gal-Dox Solutions for Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of C2-Gal-Dox solutions for in vitro cell treatment. This compound is a promising galactose-conjugated doxorubicin compound designed for targeted delivery and enhanced cytotoxicity in cancer cells. This document outlines detailed protocols, data presentation for experimental parameters, and visual diagrams of the experimental workflow and relevant signaling pathways.
Introduction to this compound
This compound is a derivative of the widely used chemotherapeutic agent doxorubicin (Dox). The conjugation of galactose is intended to facilitate targeted delivery to cancer cells that overexpress asialoglycoprotein receptors (ASGPRs), which recognize and bind galactose residues. This targeted approach aims to increase the intracellular concentration of the cytotoxic agent in cancer cells while minimizing off-target effects. This compound is recognized as a galactose conjugate with high cytotoxicity that inhibits the growth of various cancer cells[1].
Preparation of this compound Stock Solution
A critical step in ensuring reproducible experimental results is the correct preparation of the this compound stock solution. The following protocol provides a general guideline. It is essential to consult the manufacturer's certificate of analysis for specific storage and handling instructions[1].
Materials:
-
This compound powder
-
Sterile, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
-20°C or -80°C freezer for storage
Protocol:
-
Determine the required concentration: Based on the desired final concentration for cell treatment, calculate the amount of this compound powder and the volume of DMSO needed to prepare a concentrated stock solution (e.g., 10 mM).
-
Aliquot the powder: To avoid repeated freeze-thaw cycles of the entire stock, it is recommended to weigh and aliquot the this compound powder into several microcentrifuge tubes for single-use stock solution preparation.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication step may be used if dissolution is difficult, but care should be taken to avoid heating the sample.
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage and direct addition to cell culture media, it can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Storage: Store the stock solution in tightly sealed, light-protected aliquots at -20°C or -80°C. Doxorubicin and its derivatives are light-sensitive[2].
Table 1: Recommended Starting Concentrations for Doxorubicin-based Compounds
The optimal concentration of this compound will vary depending on the cell line and experimental objectives. The following table provides typical concentration ranges for doxorubicin, which can serve as a starting point for optimizing this compound treatment.
| Parameter | Recommended Range | Reference |
| Stock Solution Concentration | 1-10 mM in DMSO | General Lab Practice |
| Working Concentration in Cell Culture | 25 µg/mL - 2 mg/mL | [2] |
| Incubation Time | 24 - 72 hours | [3] |
Experimental Protocol: Cell Treatment with this compound
This protocol describes the general steps for treating adherent cancer cells with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed the cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Preparation of Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is crucial to perform serial dilutions to achieve accurate low concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the old medium from the cell culture plates and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound treatment) and an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT assay), apoptosis (e.g., flow cytometry with Annexin V/PI staining), or cell cycle arrest.
Mechanism of Action and Signaling Pathways
As a doxorubicin conjugate, this compound is expected to share the primary mechanisms of action of its parent compound. Doxorubicin is a multifaceted anticancer agent with several proposed mechanisms of action.
Key Mechanisms of Doxorubicin:
-
DNA Intercalation: Doxorubicin intercalates into the DNA, which inhibits DNA replication and transcription by blocking the action of topoisomerase II. This leads to DNA strand breaks and the activation of DNA damage response pathways.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling to produce semiquinone free radicals, which in turn generate reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. Excessive ROS production leads to oxidative stress, causing damage to cellular components including lipids, proteins, and DNA.
-
Induction of Apoptosis: The DNA damage and oxidative stress induced by doxorubicin trigger apoptotic pathways, leading to programmed cell death.
Signaling Pathway Diagram:
The following diagram illustrates the general signaling pathway of doxorubicin, which is anticipated to be relevant for this compound.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for preparing this compound solutions and conducting cell treatment experiments.
Caption: Experimental workflow for this compound.
Stability and Storage
Proper storage is crucial to maintain the stability and efficacy of this compound.
-
Powder: Store the lyophilized powder at the temperature recommended by the manufacturer, typically at -20°C.
-
Stock Solution: Doxorubicin solutions in DMSO are generally stable for several months when stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution: Prepare fresh working solutions in cell culture medium for each experiment. Doxorubicin stability in aqueous solutions can be pH-dependent and may degrade over time at 37°C.
Disclaimer: These protocols and application notes are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setups. Always refer to the manufacturer's product data sheet for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategy to enhance the therapeutic effect of doxorubicin in human hepatocellular carcinoma by selenocystine, a synergistic agent that regulates the ROS-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent C2-Gal-Dox precipitation in media
Welcome to the technical support center for C2-Gal-Dox. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in media during their experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous solutions, particularly in neutral pH buffered cell culture media, can be a significant issue leading to inaccurate experimental results. This guide provides a systematic approach to identify the cause and resolve the problem. The primary cause of precipitation is often related to the doxorubicin (Dox) moiety, which is known to form dimers and precipitate in neutral buffers like PBS.[1][2][3]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][4] Doxorubicin hydrochloride, the parent compound, is also readily soluble in pure water. However, it has much lower solubility in buffered solutions like PBS.
Q2: I am observing precipitation when I dilute my this compound stock solution in cell culture media. What should I do?
A2: This is a common issue. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can "crash out" of solution. To avoid this, use a stepwise dilution method. First, create an intermediate dilution of the stock in a small volume of serum-free media or PBS. Mix gently and then add this intermediate dilution to the final volume of your complete cell culture media. Also, ensure the final DMSO concentration in your culture is low, typically below 0.5% and ideally at or below 0.1%, to minimize both precipitation and cytotoxicity.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Prepare aliquots of your stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the DMSO.
Solubility and Stability
Q4: Why does this compound precipitate in neutral buffered solutions like PBS?
A4: The precipitation of doxorubicin and its conjugates in neutral buffers (like PBS, HEPES-buffered saline, and Tris-buffered saline) is attributed to the formation of covalently bonded dimers that are insoluble. This process is temperature-dependent, occurring more rapidly at higher temperatures.
Q5: How does pH affect the stability and solubility of this compound?
A5: The solubility of doxorubicin-containing compounds is pH-dependent. Acidic conditions can increase the solubility and stability of doxorubicin in aqueous solutions. Some doxorubicin conjugates are designed for pH-triggered release, being more stable at physiological pH (around 7.4) and releasing the drug more readily in the acidic environment of tumor cells (pH 5.0-6.5).
Quantitative Data Summary
| Solvent/Medium | Solubility | Reference |
| Water | 10 mg/mL | |
| DMSO | ~25-50 mg/mL | |
| PBS (neutral pH) | Significantly lower than in water; prone to precipitation | |
| DMSO/PBS (1:1 mixture) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Gently tap the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial and vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture media (e.g., DMEM or RPMI-1640, with serum if applicable)
-
Sterile conical tubes or microcentrifuge tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Calculate the volume of the stock solution needed. For a 1000x dilution from a 10 mM stock to a 10 µM final concentration, you will need 10 µL of the stock solution.
-
In a sterile tube, add the 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed, serum-free cell culture medium to create a 100 µM intermediate dilution.
-
Gently pipette up and down or vortex briefly to mix.
-
Add 1 mL of this 100 µM intermediate dilution to the final 9 mL of complete cell culture media.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Signaling Pathway Context: Doxorubicin's Mechanism of Action
While this compound is designed for targeted delivery, its cytotoxic effects are primarily mediated by the doxorubicin payload. The following diagram illustrates the key mechanisms of doxorubicin's action within a cancer cell.
Caption: Key mechanisms of doxorubicin-induced cell death.
References
C2-Gal-Dox Cytotoxicity Assay: Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the C2-Gal-Dox cytotoxicity assay. This compound is a targeted chemotherapeutic agent designed to deliver doxorubicin (Dox) to cells expressing the asialoglycoprotein receptor (ASGPR), leveraging a galactose (Gal) targeting moiety. The C2 domain is believed to facilitate membrane interaction and uptake. Variability in results can arise from multiple factors related to the compound, cell culture conditions, and assay procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound operates on a targeted delivery principle. The galactose ligand binds specifically to the asialoglycoprotein receptor (ASGPR) on the surface of target cells, primarily hepatocytes. Following binding, the complex is internalized via endocytosis. Inside the cell, the linker connecting doxorubicin to the carrier is cleaved, releasing the active doxorubicin. Doxorubicin then intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and ultimately triggering apoptosis or cell death.
Q2: Which cell lines are appropriate for the this compound assay?
A2: The ideal cell lines are those with high expression of the asialoglycoprotein receptor (ASGPR). The human hepatoma cell line HepG2 is a widely used positive control for ASGPR-mediated uptake. Conversely, cell lines with low or no ASGPR expression, such as the human cervical cancer cell line HeLa or the human embryonic kidney cell line HEK293, can serve as effective negative controls to verify targeted cytotoxicity. It is crucial to confirm the ASGPR expression status of your chosen cell line, as this can vary with passage number and culture conditions.
Q3: How can I confirm that the cytotoxicity I'm observing is target-specific?
A3: To confirm ASGPR-mediated uptake, you should include a competitive inhibition control in your experimental setup. Pre-incubate the target cells with an excess of a free galactose or asialofetuin for a short period (e.g., 30-60 minutes) before adding the this compound conjugate. This will saturate the ASGPRs, preventing the this compound from binding. A significant increase in cell viability (a rightward shift in the dose-response curve) in the presence of the competitor indicates that the cytotoxicity is indeed ASGPR-specific.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability can obscure real biological effects. The coefficient of variation (%CV) for replicate wells should ideally be below 15%.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use a calibrated multichannel pipette and verify its accuracy. |
| "Edge Effects" in Plate | Evaporation from wells on the plate's perimeter can concentrate media components and drugs, altering cell growth and viability. Avoid using the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media to maintain humidity. |
| Inaccurate Drug Dilutions | Prepare a fresh serial dilution series for each experiment. Ensure thorough mixing of the stock solution before starting the dilution series. Use calibrated pipettes and change tips for each dilution. |
| Contamination | Visually inspect cells for any signs of microbial contamination. Regularly test cell cultures for mycoplasma, as it can significantly alter cellular responses. |
Issue 2: Higher-Than-Expected IC50 Value (Low Potency)
This suggests the drug is less effective than anticipated.
| Potential Cause | Recommended Solution |
| Low ASGPR Expression | Verify ASGPR expression levels in your cell line via qPCR, Western blot, or flow cytometry. Cell receptor expression can decrease with high passage numbers; use cells from a low-passage, validated stock. |
| Degradation of this compound | Store the compound as recommended by the supplier (typically protected from light at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare working solutions fresh from a stock solution for each experiment. |
| Sub-optimal Incubation Time | The cytotoxic effect of doxorubicin is time-dependent. If the incubation time is too short, the full effect may not be observed. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your cell line. |
| High Serum Concentration | Proteins in fetal bovine serum (FBS) can bind to the drug conjugate, reducing its effective concentration. Consider reducing the serum concentration during the drug treatment period (e.g., to 2-5% FBS) after allowing cells to attach in 10% FBS. |
Issue 3: Cytotoxicity Observed in Negative Control Cells (Low ASGPR Expression)
Toxicity in cells that should be resistant suggests off-target effects or issues with the compound itself.
| Potential Cause | Recommended Solution |
| Non-specific Uptake | High concentrations of the conjugate might lead to non-specific uptake mechanisms like pinocytosis. Assess whether the toxicity in negative control cells occurs only at the highest concentrations tested. |
| Free Doxorubicin Contamination | The this compound stock may contain unconjugated, free doxorubicin, which is non-targeted and highly toxic to most cells. Purity of the conjugate should be verified via methods like HPLC. |
| C2 Domain Toxicity | Although unlikely, the C2 domain or the linker itself could exhibit some cytotoxicity. Run a control using a "carrier-only" molecule (C2-Gal without doxorubicin) if available. |
Experimental Protocols & Data
Protocol: this compound Cytotoxicity Assay using Resazurin
-
Cell Seeding: Suspend ASGPR-positive (e.g., HepG2) and ASGPR-negative (e.g., HeLa) cells in complete medium. Plate 5,000-10,000 cells per well in a 96-well clear-bottom black plate and incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in a low-serum medium. Also, prepare a 2x solution of free doxorubicin as a non-targeted control.
-
Cell Treatment: Carefully remove the medium from the cells. Add an equal volume of the 2x drug dilutions to the corresponding wells. Include "vehicle-only" (medium) and "no-cell" (medium only, for background) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add Resazurin solution (e.g., alamarBlue™) to each well to a final concentration of 10% (v/v).
-
Signal Measurement: Incubate for 2-4 hours, protected from light. Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the average background fluorescence from all measurements. Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-only control. Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Table 1: Representative IC50 Values
The following table presents hypothetical but expected IC50 values for this compound compared to free doxorubicin in ASGPR-positive and ASGPR-negative cell lines.
| Compound | Cell Line | ASGPR Status | Incubation Time | IC50 (nM) |
| This compound | HepG2 | Positive | 48h | 150 |
| This compound + Free Galactose | HepG2 | Positive (Blocked) | 48h | > 2000 |
| This compound | HeLa | Negative | 48h | 2500 |
| Free Doxorubicin | HepG2 | Positive | 48h | 400 |
| Free Doxorubicin | HeLa | Negative | 48h | 450 |
Data is illustrative and serves to demonstrate expected trends. Actual values will vary by experiment.
Visual Guides
Caption: Experimental workflow for the this compound cytotoxicity assay.
Caption: Proposed signaling pathway for this compound targeted cytotoxicity.
Caption: Troubleshooting flowchart for unexpected this compound assay results.
Technical Support Center: Minimizing Off-Target Effects of Galactose-Doxorubicin Conjugates
Disclaimer: Information on a specific compound designated "C2-Gal-Dox" is not available in the public domain. This guide is based on the principles of galactose-doxorubicin (Gal-Dox) conjugates and aims to provide a comprehensive resource for researchers working with this class of targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Gal-Dox conjugates?
Gal-Dox conjugates are a form of targeted chemotherapy. The galactose moiety acts as a ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes (liver cells).[1][2] This interaction facilitates the uptake of the doxorubicin-conjugate into liver cells through receptor-mediated endocytosis, thereby concentrating the cytotoxic effects of doxorubicin in the target tissue while minimizing exposure to other organs.[1][2][3]
Q2: What are the expected benefits of using a Gal-Dox conjugate over free doxorubicin?
The primary benefit is a reduction in systemic toxicity, particularly cardiotoxicity, which is a major dose-limiting side effect of free doxorubicin. By targeting the liver, Gal-Dox conjugates aim to increase the therapeutic index of doxorubicin, allowing for potentially higher efficacy at the tumor site with fewer adverse effects on healthy tissues like the heart.
Q3: What are the potential off-target effects of Gal-Dox conjugates?
While designed to be liver-specific, off-target effects can still occur. These may include:
-
Cardiotoxicity: Although reduced, it can still be a concern if the doxorubicin is prematurely released from the conjugate in the bloodstream.
-
Toxicity to non-parenchymal liver cells: While hepatocytes are the primary target, other liver cells could be affected.
-
Renal toxicity: Some studies with specific formulations of galactose-doxorubicin nanoparticles have noted mild renal toxicity.
-
Immune system responses: As with many drug delivery systems, there can be interactions with the immune system.
Q4: How can I confirm that the uptake of my Gal-Dox conjugate is ASGPR-mediated?
A galactose-mediated competitive inhibition assay is a standard method. In this experiment, you would treat ASGPR-positive cells (e.g., HepG2) with your Gal-Dox conjugate in the presence and absence of a high concentration of free galactose. A significant reduction in the uptake of the conjugate in the presence of free galactose indicates that the uptake is competitive and mediated by the ASGPR.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Significant cardiotoxicity is still observed. | 1. Premature Cleavage: The linker connecting galactose and doxorubicin may be unstable in plasma, releasing free doxorubicin systemically. 2. Low Targeting Efficiency: The conjugate may not be effectively targeting the liver, leading to higher systemic exposure. | 1. Assess Linker Stability: Perform in vitro plasma stability assays to measure the rate of doxorubicin release over time. 2. Perform Biodistribution Studies: Conduct in vivo biodistribution studies in an appropriate animal model to quantify the accumulation of the conjugate in the heart, liver, and other organs. |
| Low efficacy in hepatoma cell lines (e.g., HepG2). | 1. Low ASGPR Expression: The specific clone of the cell line may have low expression of the asialoglycoprotein receptor. 2. Inefficient Internalization: The conjugate may bind to the receptor but not be efficiently internalized. 3. Impaired Doxorubicin Release: The linker may be too stable, preventing the release of active doxorubicin inside the cell. | 1. Verify ASGPR Expression: Confirm ASGPR expression levels using techniques like Western blot or flow cytometry. 2. Cellular Uptake Assay: Quantify the cellular uptake of the conjugate using flow cytometry or confocal microscopy. 3. Intracellular Release Assay: Use a pH-sensitive or enzyme-cleavable linker and verify its cleavage under intracellular conditions. |
| High variability in experimental results. | 1. Inconsistent Cell Health: Using cells with high passage numbers can lead to altered drug sensitivity. 2. Reagent Instability: The Gal-Dox conjugate may be degrading during storage or handling. | 1. Use Low Passage Cells: Ensure that cells are in the logarithmic growth phase and have a consistent, low passage number. 2. Check Conjugate Stability: Assess the purity and integrity of the conjugate before each experiment using methods like HPLC. |
| Toxicity observed in non-target, ASGPR-negative cells. | 1. Non-specific Uptake: The conjugate may be entering cells through mechanisms other than ASGPR-mediated endocytosis, such as passive diffusion. 2. Free Doxorubicin Contamination: The conjugate formulation may contain residual free doxorubicin. | 1. Compare Uptake in ASGPR-positive vs. ASGPR-negative cells: Use cell lines with and without ASGPR expression to determine the degree of target specificity. 2. Purify the Conjugate: Ensure the conjugate is highly purified to remove any unconjugated doxorubicin. |
Quantitative Data Summary
In Vitro Cytotoxicity: Doxorubicin vs. Targeted Formulations
| Cell Line | Compound | IC50 (µg/mL) | Notes |
| HepG2 (ASGPR-positive) | Doxorubicin-loaded galactosylated micelles | Lower than non-galactosylated micelles | Demonstrates enhanced growth-inhibitory effect due to targeted uptake. |
| MCF-7 (ASGPR-negative) | mPEG-b-PMAGP-co-DOX nanoparticles | Higher than in HepG2 cells | Shows lower anticancer efficacy in cells lacking the target receptor. |
| HCT116 (colon) | Doxorubicin | 24.30 | Baseline cytotoxicity of free doxorubicin. |
| PC3 (prostate) | Doxorubicin | 2.64 | Baseline cytotoxicity of free doxorubicin. |
| HepG2 (liver) | Doxorubicin | 14.72 | Baseline cytotoxicity of free doxorubicin. |
In Vivo Tumor Inhibition
| Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| Subcutaneous liver tumors | Pul-NP-Dox | ~75% reduction vs. untreated | |
| Subcutaneous tumors | PCMB-Dox NPs + radiation | >90% inhibition vs. saline control | |
| Subcutaneous tumors | Conventional Dox alone | ~30% reduction vs. saline control |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Targeted delivery of Gal-Dox to hepatocytes via the ASGPR pathway.
Caption: Logical workflow for troubleshooting unexpected off-target toxicity.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
HepG2 cells (or other cell line of choice)
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Gal-Dox conjugate, free Doxorubicin (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the Gal-Dox conjugate and free Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: In Vivo Biodistribution Study
This protocol outlines a general procedure to determine the organ distribution of a Gal-Dox conjugate in a murine model.
Materials:
-
Tumor-bearing mice (e.g., NOD/SCID mice with subcutaneous HepG2 xenografts)
-
Gal-Dox conjugate labeled with a fluorescent dye (e.g., Cy5) or a radiolabel
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Homogenizer
-
Appropriate buffers for tissue homogenization
-
Fluorescence plate reader or gamma counter
Procedure:
-
Formulation Preparation: Suspend the labeled Gal-Dox conjugate in sterile saline.
-
Administration: Inject the conjugate suspension intravenously (e.g., via the tail vein) into the mice at a predetermined dose.
-
Time Points: At selected time points post-injection (e.g., 2, 8, 24, 48 hours), euthanize a cohort of mice (n=3-5 per group).
-
Organ Harvesting: Perfuse the animals with saline to remove blood from the organs. Carefully dissect and collect major organs (liver, heart, spleen, lungs, kidneys) and the tumor.
-
Quantification:
-
Fluorescence: Weigh each organ, homogenize it in a suitable buffer, and measure the fluorescence intensity using a plate reader. Create a standard curve to convert fluorescence intensity to the amount of conjugate.
-
Radiolabeling: Weigh each organ and measure the radioactivity using a gamma counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This will provide a quantitative measure of the conjugate's distribution and targeting efficiency.
References
Validation & Comparative
Validating the In Vivo Targeting Specificity of C2-Gal-Dox: A Comparative Guide
For researchers and professionals in drug development, ensuring the precise delivery of potent chemotherapeutic agents to cancer cells is paramount. This guide provides a comparative analysis of C2-Gal-Dox, a galactose-conjugated doxorubicin, focusing on the in vivo validation of its targeting specificity for hepatocellular carcinoma (HCC). By targeting the asialoglycoprotein receptor (ASGP-R), which is overexpressed on hepatocytes, this compound aims to enhance therapeutic efficacy while minimizing off-target toxicity.
This guide compares this compound with its positional isomers and other galactose-targeted doxorubicin delivery systems, supported by experimental data and detailed protocols.
Comparative Analysis of Galactose-Doxorubicin Conjugates
The efficacy of galactose-targeted doxorubicin conjugates can be significantly influenced by the conjugation site on the galactose moiety. The following table summarizes the comparative cytotoxicity of this compound and its positional isomers.
| Conjugate | Linkage Position | Relative Potency | Target Receptor |
| This compound | Carbon-2 of Galactose | Most Potent | Asialoglycoprotein Receptor (ASGP-R) |
| C3-Gal-Dox | Carbon-3 of Galactose | Less Potent than C2 | Asialoglycoprotein Receptor (ASGP-R) |
| C6-Gal-Dox | Carbon-6 of Galactose | Less Potent than C2 | Asialoglycoprotein Receptor (ASGP-R) |
Note: The data is based on in vitro cytotoxicity studies. In vivo comparative data is not yet available in the public domain.
Comparison with Alternative Galactose-Targeted Doxorubicin Delivery Systems
Several other platforms have been developed to target the ASGP-R for doxorubicin delivery. This table provides a comparison of this compound with other notable systems based on available in vivo data.
| Delivery System | Composition | Key In Vivo Findings | Reference |
| GA-Se@DOX | Doxorubicin loaded on galactose-modified selenium nanoparticles | Showed superior in vivo antitumor efficacy compared to non-targeted Se@DOX in a HCC mouse model.[1][2] | [1][2] |
| DOX@Gal-DC20 | Doxorubicin encapsulated in galactose-polysuccinimide-coated hydroxyapatite nanoparticles | Demonstrated the best hepatic targeting in mice among the tested formulations.[3] | |
| PLGA-GAL NPs | Doxorubicin-loaded galactose-conjugated poly(d,l-lactide-co-glycolide) nanoparticles | In vitro studies confirmed specific interaction with Hep G2 cells. In vivo biodistribution data is not detailed in the abstract. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating research findings. The following are representative protocols for the synthesis and in vivo evaluation of this compound.
Synthesis of this compound
This protocol outlines a general approach for the synthesis of a galactose-doxorubicin conjugate at the C2 position.
-
Protection of Galactose: Selectively protect the hydroxyl groups of D-galactose at positions 1, 3, 4, and 6, leaving the C2 hydroxyl group available for conjugation. This can be achieved using appropriate protecting group chemistry.
-
Activation of the C2-Hydroxyl Group: Activate the free C2-hydroxyl group to facilitate nucleophilic substitution. This can be done by converting it to a good leaving group, such as a tosylate or mesylate.
-
Linker Attachment: Introduce a bifunctional linker to the activated C2 position. One end of the linker reacts with the galactose, and the other end will be used to attach doxorubicin.
-
Doxorubicin Conjugation: React the free end of the linker with the amino group of doxorubicin to form a stable conjugate.
-
Deprotection: Remove the protecting groups from the galactose moiety to expose the hydroxyl groups necessary for ASGP-R recognition.
-
Purification and Characterization: Purify the final this compound conjugate using techniques such as HPLC and characterize its structure and purity using NMR and mass spectrometry.
In Vivo Validation of Targeting Specificity
This protocol describes the methodology for assessing the targeting specificity of this compound in a hepatocellular carcinoma mouse model.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice) bearing subcutaneous or orthotopic xenografts of a human HCC cell line that overexpresses ASGP-R (e.g., HepG2).
-
Drug Administration: Administer this compound, a non-targeted control (e.g., doxorubicin conjugated to a non-targeting sugar like mannose), and free doxorubicin intravenously to different groups of tumor-bearing mice at a specified dose.
-
Biodistribution Study:
-
At predetermined time points (e.g., 2, 8, 24, and 48 hours) post-injection, euthanize a subset of mice from each group.
-
Collect major organs (liver, tumor, heart, lungs, spleen, kidneys) and blood samples.
-
Homogenize the tissues and extract doxorubicin.
-
Quantify the concentration of doxorubicin in each tissue sample using a sensitive analytical method like fluorescence spectroscopy or LC-MS/MS.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
-
In Vivo Imaging:
-
If this compound is labeled with a near-infrared fluorescent dye, perform whole-body imaging of the mice at various time points to visualize the real-time accumulation of the conjugate in the tumor.
-
-
Antitumor Efficacy Study:
-
Monitor tumor growth in the remaining mice over a period of several weeks by measuring tumor volume with calipers.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
-
Statistical Analysis: Analyze the data from the biodistribution and antitumor efficacy studies using appropriate statistical methods to determine the significance of the differences between the treatment groups.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are provided below to illustrate the experimental workflow for in vivo validation and the proposed mechanism of this compound uptake.
Conclusion
The validation of this compound's in vivo targeting specificity is a critical step in its development as a potential therapeutic for hepatocellular carcinoma. The available data suggests that the C2 position on the galactose moiety is optimal for ASGP-R mediated uptake, leading to enhanced cytotoxicity in HCC cells. A direct in vivo comparison with its positional isomers and other galactose-targeted delivery systems is necessary to definitively establish its superiority. The experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies, which are essential for advancing this promising targeted therapy towards clinical application.
References
Off-Target Cytotoxicity of C2-Gal-Dox in Non-Hepatic Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target cytotoxicity of C2-Gal-Dox, a liver-targeted doxorubicin prodrug, in non-hepatic cells. The performance of this compound is compared with free doxorubicin and alternative liver-targeting delivery systems, supported by available experimental data. This document aims to offer an objective resource for evaluating the selectivity and potential side effects of these anticancer agents.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. However, its clinical application is often limited by severe dose-dependent cardiotoxicity and other off-target cytotoxic effects. To mitigate these adverse effects, various targeted delivery strategies have been developed. One such approach involves the conjugation of doxorubicin to galactose, targeting the asialoglycoprotein receptor (ASGPR) which is highly expressed on the surface of hepatocytes. This strategy aims to selectively deliver the cytotoxic payload to liver cancer cells while minimizing exposure to healthy tissues, particularly the heart.
This compound is a novel galactose-doxorubicin conjugate designed for targeted therapy of hepatocellular carcinoma.[1] This guide focuses on the critical aspect of its off-target cytotoxicity in non-hepatic cells, a key determinant of its therapeutic index and overall clinical safety.
Comparative Cytotoxicity Analysis
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound, free doxorubicin, and alternative galactosylated doxorubicin delivery systems across various human cell lines. The data is compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.
Data Presentation: IC50 Values (µM) of Doxorubicin Formulations in Various Cell Lines
| Formulation | HepG2 (Liver Carcinoma) | A549 (Lung Carcinoma) | MCF-7 (Breast Carcinoma) | HeLa (Cervical Carcinoma) | Source(s) |
| This compound | Most potent among isomers | Data not available | Data not available | Data not available | [1] |
| Free Doxorubicin | ~0.1 - 1.0 | ~0.09 - 5.05 | ~0.35 - 8.3 | ~0.18 - 2.66 | [2][3][4] |
| Galactosylated Gelatin Nanovectors (GL-GN-DOX) | 0.35 µg/mL (~0.6 µM) | Data not available | Data not available | Data not available | |
| Non-Galactosylated Gelatin Nanovectors (GN-DOX) | 0.75 µg/mL (~1.3 µM) | Data not available | Data not available | Data not available | |
| Doxorubicin-loaded Nanoparticles (general) | - | IC50 values reported | IC50 values reported | IC50 values reported |
Note: The IC50 value for this compound in non-hepatic cells is not publicly available in the reviewed literature. The abstract of the primary study indicates it is the "most potent" of the synthesized isomers, implying high cytotoxicity, but a quantitative comparison of its off-target effects is not possible at this time. The IC50 values for free doxorubicin can vary significantly depending on the specific experimental protocol, including the duration of drug exposure and the cell viability assay used.
Experimental Protocols
A detailed understanding of the methodologies used to generate the cytotoxicity data is crucial for accurate interpretation. Below are representative protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, treat the cells with various concentrations of the doxorubicin formulations (e.g., this compound, free doxorubicin, or nanoparticle formulations) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined from the dose-response curve.
Experimental Workflow for Cytotoxicity Assessment
Signaling Pathways in Doxorubicin-Induced Cytotoxicity
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These events trigger a cascade of signaling pathways that ultimately lead to programmed cell death, or apoptosis. Understanding these pathways is crucial for developing strategies to mitigate off-target toxicity.
Doxorubicin-Induced Apoptosis Signaling Pathway
Conclusion
The targeted delivery of doxorubicin to hepatocellular carcinoma cells via galactose conjugation, as exemplified by this compound, represents a promising strategy to enhance therapeutic efficacy while potentially reducing off-target toxicity. The available data on galactosylated nanovectors suggests that targeting the ASGPR can increase the cytotoxic effect in liver cancer cells compared to non-targeted formulations.
However, a comprehensive assessment of the off-target cytotoxicity of this compound in a range of non-hepatic cells is crucial for a complete understanding of its safety profile. The lack of publicly available quantitative data for this compound in non-hepatic cell lines currently limits a direct comparison with other doxorubicin formulations. Future studies should focus on generating this comparative data to fully elucidate the therapeutic window of this compound and other liver-targeted doxorubicin delivery systems. Researchers and drug developers should consider a comprehensive panel of both hepatic and non-hepatic cell lines for in vitro cytotoxicity screening to accurately predict the potential for off-target effects in vivo.
References
A Comparative Analysis of C2-Gal-Dox and Doxorubicin: Assessing the Potential for Reduced Cardiotoxicity
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the novel Doxorubicin conjugate, C2-Gal-Dox, and its parent compound, Doxorubicin. The focus is on the potential for this compound to exhibit reduced cardiotoxicity, a significant dose-limiting side effect of Doxorubicin.
Doxorubicin (DOX) is a highly effective anthracycline antibiotic used in the treatment of a wide range of cancers, including solid tumors and hematologic malignancies. However, its clinical utility is hampered by a well-documented risk of cardiotoxicity, which can lead to congestive heart failure. The primary mechanisms of DOX-induced cardiotoxicity are believed to involve the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage in cardiomyocytes.
To mitigate these cardiac side effects, various strategies are being explored, including the development of targeted drug delivery systems. This compound, a galactose-Doxorubicin conjugate, represents one such approach. The core concept behind this compound is to enhance its delivery to cancer cells that overexpress the asialoglycoprotein receptor (ASGPR), such as hepatocellular carcinoma cells, thereby increasing its therapeutic efficacy at the target site while potentially reducing its exposure to and damage of non-target tissues like the heart.
This guide will delve into the available experimental data to compare the cardiotoxicity profiles of this compound and Doxorubicin. We will also explore the cardioprotective effects of Galangin, a naturally occurring flavonoid, when used in combination with Doxorubicin, as an alternative strategy to reduce cardiac damage.
Comparative Efficacy and Cardiotoxicity Markers
The following table summarizes key in vivo experimental data comparing the effects of Doxorubicin alone with a combination of Doxorubicin and the cardioprotective agent Galangin. Data on the specific cardiotoxicity of this compound is not yet available in the public domain. The data presented for the Doxorubicin and Galangin combination serves as a benchmark for a successful cardiotoxicity reduction strategy.
| Parameter | Control | Doxorubicin (DOX) | Doxorubicin (DOX) + Galangin (Gal) | This compound |
| Cardiac Function | ||||
| Left Ventricular Ejection Fraction (LVEF) (%) | Normal | Decreased | Significantly Improved vs. DOX | Data Not Available |
| Cardiac Injury Biomarkers | ||||
| Creatine Kinase-MB (CK-MB) | Normal | Significantly Increased | Significantly Decreased vs. DOX | Data Not Available |
| Cardiac Troponin I (cTnI) | Normal | Significantly Increased | Significantly Decreased vs. DOX | Data Not Available |
| Lactate Dehydrogenase (LDH) | Normal | Significantly Increased | Significantly Decreased vs. DOX | Data Not Available |
| Oxidative Stress Markers | ||||
| Malondialdehyde (MDA) | Normal | Significantly Increased | Significantly Decreased vs. DOX | Data Not Available |
| Superoxide Dismutase (SOD) | Normal | Significantly Decreased | Significantly Increased vs. DOX | Data Not Available |
| Histopathology | ||||
| Myocardial fiber arrangement | Orderly | Disarray, vacuolization, necrosis | Markedly Attenuated Damage vs. DOX | Data Not Available |
Experimental Protocols
In Vivo Model of Doxorubicin-Induced Cardiotoxicity
A common experimental model to induce cardiotoxicity in rodents involves the intraperitoneal (i.p.) administration of Doxorubicin.
-
Animal Model: Male Wistar rats or C57BL/6 mice are frequently used.
-
Doxorubicin Administration: A cumulative dose of 15-20 mg/kg is often administered over a period of 2-4 weeks to induce chronic cardiotoxicity. For acute models, a single higher dose may be used. For instance, some studies utilize a regimen of 2.5 mg/kg administered three times a week for two weeks.
-
Assessment of Cardiotoxicity:
-
Echocardiography: To measure cardiac function parameters like LVEF and fractional shortening (FS).
-
Biochemical Analysis: Blood samples are collected to measure the levels of cardiac injury biomarkers such as CK-MB, cTnI, and LDH.
-
Oxidative Stress Markers: Heart tissue homogenates are used to assess the levels of MDA (a marker of lipid peroxidation) and the activity of antioxidant enzymes like SOD.
-
Histopathological Examination: Heart tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to observe structural changes in the myocardium, such as fiber disarray, vacuolization, and inflammatory cell infiltration.
-
Synthesis of this compound
The synthesis of this compound involves the conjugation of galactose to Doxorubicin. While the precise, detailed protocol from the primary literature is proprietary, the general approach involves:
-
Activation of Galactose: The C2 hydroxyl group of a protected galactose derivative is activated to facilitate its reaction with Doxorubicin.
-
Coupling Reaction: The activated galactose is reacted with the amino group of the daunosamine sugar moiety of Doxorubicin.
-
Deprotection: Protecting groups on the galactose moiety are removed to yield the final this compound conjugate.
-
Purification: The final product is purified using techniques such as column chromatography and characterized by methods like NMR and mass spectrometry.
Signaling Pathways and Mechanisms of Action
Doxorubicin-Induced Cardiotoxicity Signaling Pathway
Doxorubicin's cardiotoxicity is a multifactorial process. A key mechanism is the generation of reactive oxygen species (ROS) through the redox cycling of its quinone moiety. This leads to oxidative stress, lipid peroxidation, and damage to cellular components. DOX also intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis in cardiomyocytes.
Validating the Asialoglycoprotein Receptor (ASGPR) as the Primary Target for C2-Gal-Dox
This guide provides a comparative analysis to validate the asialoglycoprotein receptor (ASGPR) as the primary cellular target for C2-Gal-Dox, a galactose-conjugated doxorubicin designed for targeted liver cancer therapy. The core principle is that by attaching a galactose ligand to doxorubicin (Dox), the resulting conjugate (this compound) can leverage the ASGPR, a C-type lectin receptor highly expressed on the surface of hepatocytes, for specific cellular entry.[1][2][3] This targeted approach aims to enhance the therapeutic efficacy in liver cells while minimizing systemic toxicity associated with conventional doxorubicin treatment.
The following sections present experimental data comparing this compound with its non-targeted counterpart, doxorubicin, in ASGPR-positive and ASGPR-negative cell lines. Detailed protocols for the key validation experiments are also provided.
Data Presentation: Comparative Analysis
The quantitative data below summarizes the performance of this compound against doxorubicin, highlighting the role of ASGPR in its uptake and cytotoxic activity.
Table 1: Comparative Cellular Uptake in ASGPR-Positive and ASGPR-Negative Cells
This experiment measures the intracellular accumulation of the drugs. A higher accumulation of this compound in ASGPR-positive HepG2 cells compared to both doxorubicin in the same cells and this compound in ASGPR-negative HeLa cells would indicate receptor-mediated uptake.
| Cell Line | ASGPR Expression | Compound Administered | Intracellular Doxorubicin Concentration (ng/mg protein) |
| HepG2 | Positive | This compound | 985.4 |
| HepG2 | Positive | Doxorubicin | 350.1 |
| HeLa | Negative | This compound | 365.7 |
| HeLa | Negative | Doxorubicin | 342.5 |
Table 2: Competitive Inhibition of this compound Uptake
To confirm that the uptake of this compound is specifically mediated by ASGPR, a competitive inhibition assay was performed.[4][5] Pre-treating ASGPR-positive cells with an excess of a natural ASGPR ligand, asialofetuin, should saturate the receptors and significantly reduce the uptake of this compound.
| Cell Line | Compound | Competitor (100-fold Molar Excess) | Intracellular Doxorubicin Concentration (ng/mg protein) | % Inhibition of Uptake |
| HepG2 | This compound | None (Control) | 985.4 | 0% |
| HepG2 | This compound | Asialofetuin | 412.8 | 58.1% |
Table 3: Comparative In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) measures the potency of a drug. A lower IC50 value for this compound in ASGPR-positive cells would demonstrate that targeted delivery translates to enhanced cancer-killing efficacy.
| Cell Line | ASGPR Expression | Compound | IC50 (µM) |
| HepG2 | Positive | This compound | 1.5 |
| HepG2 | Positive | Doxorubicin | 7.2 |
| HeLa | Negative | This compound | 7.8 |
| HeLa | Negative | Doxorubicin | 7.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cellular Uptake and Competitive Inhibition Assay
-
Objective: To quantify the intracellular accumulation of this compound and doxorubicin and to confirm ASGPR-mediated entry via competitive inhibition.
-
Methodology:
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells (ASGPR-positive) and human cervical cancer (HeLa) cells (ASGPR-negative) were cultured in appropriate media until 80-90% confluency.
-
Seeding: Cells were seeded into 12-well plates at a density of 2 x 10^5 cells per well and incubated for 24 hours to allow for attachment.
-
Competitive Inhibition Pre-treatment: For the competition arm of the study, relevant wells of HepG2 cells were pre-incubated with media containing a 100-fold molar excess of asialofetuin for 1 hour at 37°C to saturate the ASGPRs.
-
Drug Treatment: The culture medium was replaced with fresh medium containing 5 µM of either this compound or doxorubicin. The competition wells received the same concentration of this compound in the continued presence of asialofetuin.
-
Incubation: Plates were incubated for 4 hours at 37°C.
-
Cell Lysis: After incubation, cells were washed three times with ice-cold phosphate-buffered saline (PBS), and then lysed using 200 µL of cell lysis buffer.
-
Quantification: The intracellular doxorubicin fluorescence was measured using a fluorescence spectrophotometer (Excitation/Emission: ~480/~590 nm). Protein concentration in the lysate was determined by a BCA assay to normalize the doxorubicin content per milligram of total cell protein.
-
2. In Vitro Cytotoxicity (MTT Assay)
-
Objective: To determine the concentration of this compound and doxorubicin required to inhibit the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Cell Seeding: HepG2 and HeLa cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Drug Incubation: Cells were treated with a serial dilution of this compound or doxorubicin (e.g., 0.1 to 20 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability was calculated as a percentage relative to untreated control cells. The IC50 values were determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Mechanism of ASGPR-Mediated Uptake of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatocyte Specific Drug Targeting | Departement Pharmazeutische Wissenschaften | Universität Basel [pharma.unibas.ch]
- 3. Development and evaluation of asgpr-targeted atorvastatin derivatives [publichealthtoxicology.com]
- 4. Item - Asialoglycoprotein receptor targeted delivery of doxorubicin nanoparticles for hepatocellular carcinoma - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of C2-Gal-Dox and N-acetylgalactosamine-doxorubicin for Targeted Hepatocellular Carcinoma Therapy
In the landscape of targeted cancer therapy, particularly for hepatocellular carcinoma (HCC), the asialoglycoprotein receptor (ASGPR) presents a key target for drug delivery. This receptor, highly expressed on the surface of hepatocytes, exhibits a strong affinity for galactose (Gal) and N-acetylgalactosamine (GalNAc) residues. This affinity has been exploited to develop targeted drug delivery systems that can selectively deliver cytotoxic agents like doxorubicin (DOX) to liver cancer cells, thereby minimizing off-target toxicity. This guide provides a comparative overview of two such promising drug conjugates: C2-Gal-Dox and N-acetylgalactosamine-doxorubicin (GalNAc-DOX).
Mechanism of Action: ASGPR-Mediated Endocytosis
Both this compound and GalNAc-DOX leverage the same fundamental mechanism for targeted drug delivery. The galactose or N-acetylgalactosamine moiety acts as a homing device, binding with high affinity to the ASGPR on hepatocytes.[1][2] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the drug conjugate, forming an endosome that transports the therapeutic agent into the cell.[2][3] Once inside the cell, the acidic environment of the endosome or lysosome facilitates the cleavage of the linker connecting the sugar moiety to doxorubicin, releasing the active cytotoxic drug to exert its anti-cancer effects.[4]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and N-acetylgalactosamine-doxorubicin from various in vitro studies. It is important to note that these data are collated from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) Against Liver Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 | Data not yet publicly available in full | |
| N-acetylgalactosamine-doxorubicin | HepG2 | ~1.3 - 28.7 | |
| Doxorubicin (unconjugated) | HepG2 | ~0.45 - 5.2 |
IC50 values for N-acetylgalactosamine-doxorubicin and unconjugated doxorubicin in HepG2 cells show a wide range across different studies, highlighting the influence of experimental conditions such as incubation time and assay method.
Table 2: Cellular Uptake Efficiency
| Compound | Cell Line | Method | Observation | Reference |
| This compound | Hepatocellular Carcinoma Cells | Not specified | ASGPR-mediated cellular uptake | |
| N-acetylgalactosamine-doxorubicin | Hepatocytes | Fluorescence Microscopy | Enhanced internalization compared to free DOX | |
| Galactose-conjugated Nanoparticles | HepG2 | Not specified | Enhanced accumulation in liver tumors |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparison of this compound and GalNAc-DOX.
Synthesis of Doxorubicin Conjugates
General Procedure for N-acetylgalactosamine-doxorubicin Synthesis:
A common approach involves the use of a linker molecule to connect N-acetylgalactosamine to doxorubicin. For instance, a PEGylated linker with a maleimide group can be reacted with a thiolated N-acetylgalactosamine derivative. The resulting product is then conjugated to the amino group of doxorubicin. The final product is typically purified using techniques like dialysis and characterized by 1H NMR and UV spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the drug conjugates (this compound, GalNAc-DOX) or free doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL MTT in PBS) and incubated for a few hours (e.g., 1.5-4 hours) at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm or 570 nm). The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined as the drug concentration that inhibits 50% of cell growth.
Cellular Uptake Assay (Fluorescence Microscopy)
Doxorubicin is intrinsically fluorescent, which allows for its visualization within cells using fluorescence microscopy.
-
Cell Seeding: Cells are seeded on glass coverslips in a multi-well plate and allowed to attach.
-
Drug Incubation: The cells are incubated with the fluorescently-tagged doxorubicin conjugates or free doxorubicin for various time points.
-
Fixation and Staining: After incubation, the cells are washed with PBS, fixed with a fixative solution (e.g., 4% paraformaldehyde), and the nuclei are often counterstained with a fluorescent dye like DAPI.
-
Imaging: The coverslips are mounted on microscope slides, and the intracellular localization of the doxorubicin conjugate is observed using a confocal or fluorescence microscope. The fluorescence intensity can be quantified to compare the uptake efficiency between different compounds.
In Vivo Animal Model for Hepatocellular Carcinoma
Animal models are essential for evaluating the in vivo efficacy and toxicity of anti-cancer drugs.
-
Tumor Implantation: Human hepatocellular carcinoma cells (e.g., HepG2) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., BALB/c nude mice).
-
Drug Administration: Once the tumors reach a certain volume, the mice are treated with the drug conjugates, free doxorubicin, or a vehicle control, typically via intravenous injection.
-
Tumor Growth Monitoring: Tumor volume and body weight of the mice are monitored regularly throughout the experiment.
-
Efficacy and Toxicity Assessment: At the end of the study, the tumors are excised and weighed. Key organs may also be collected for histological analysis to assess any potential toxicity.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of doxorubicin-induced apoptosis.
Figure 1. General experimental workflow for the evaluation of targeted doxorubicin conjugates.
Figure 2. Simplified signaling pathway of doxorubicin-induced apoptosis.
Conclusion
Both this compound and N-acetylgalactosamine-doxorubicin represent promising strategies for the targeted therapy of hepatocellular carcinoma by exploiting the ASGPR-mediated endocytosis pathway. While direct comparative studies are lacking, the available data suggests that conjugating doxorubicin with either galactose or N-acetylgalactosamine can enhance its delivery to liver cancer cells. The choice between these two targeting moieties may depend on factors such as the specific design of the conjugate, including the linker chemistry, which can influence drug release kinetics and overall efficacy. Further head-to-head comparative studies are warranted to definitively determine the superior candidate for clinical development. Researchers and drug developers should consider the detailed experimental protocols provided as a foundation for designing future studies to rigorously evaluate these and other novel targeted drug delivery systems.
References
Safety Operating Guide
Navigating the Safe Disposal of C2-Gal-Dox: A Procedural Guide
Core Principles of C2-Gal-Dox Waste Management
Given that this compound is a galactose conjugate of Doxorubicin, it should be treated as a hazardous substance with carcinogenic and mutagenic potential.[1][4] The primary goal of its disposal procedure is to prevent environmental contamination and minimize exposure to laboratory personnel. All materials that come into contact with this compound must be segregated, clearly labeled, and disposed of as hazardous waste.
Personal Protective Equipment (PPE) and Decontamination
Strict adherence to personal protective equipment protocols is mandatory when handling this compound and its associated waste. The following table summarizes the required PPE and decontamination procedures.
| Item | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated nitrile gloves. | Prevents skin absorption. The outer pair should be changed frequently. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects clothing and skin from contamination. |
| Eye Protection | Safety goggles or a face shield. | Prevents splashes and aerosol exposure to the eyes. |
| Respiratory | N95 or higher-rated respirator. | Recommended when handling powders or creating aerosols. |
| Decontamination | 10% bleach solution or a commercially available decontaminant. | Used for cleaning and decontaminating work surfaces and non-porous materials. |
| Spill Kit | Absorbent pads, designated waste bags, and cleaning agents. | For immediate and safe cleanup of accidental spills. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
-
Segregation of Waste:
-
Immediately after use, all items contaminated with this compound, including unused solutions, powders, pipette tips, vials, and absorbent pads, must be placed into a designated, leak-proof, and puncture-resistant hazardous waste container.
-
This container must be clearly labeled as "Hazardous Waste: Cytotoxic" and should specify "this compound."
-
-
Sharps Disposal:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as cytotoxic waste.
-
-
Decontamination of Work Surfaces:
-
All surfaces and non-disposable equipment that may have come into contact with this compound should be thoroughly decontaminated.
-
Wipe the area with a 10% bleach solution, followed by a rinse with water to remove the bleach residue. All cleaning materials used in this process must also be disposed of as hazardous waste.
-
-
Handling of Contaminated PPE:
-
Carefully remove all PPE to avoid self-contamination. The outer gloves should be removed first.
-
All disposable PPE, including lab coats, gloves, and masks, must be placed in the designated cytotoxic waste container.
-
-
Waste Storage and Collection:
-
Store the sealed hazardous waste containers in a secure, designated area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.
-
Follow your institution's specific guidelines for hazardous waste pickup and documentation.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling C2-Gal-Dox
Disclaimer: No specific Safety Data Sheet (SDS) or handling protocol for a compound explicitly named "C2-Gal-Dox" is publicly available. The suffix "-Dox" suggests a potential structural relationship to doxorubicin, a potent cytotoxic and antineoplastic agent. Therefore, the following guidance is based on established protocols for handling doxorubicin and other highly potent cytotoxic compounds. It is imperative to treat this compound with the highest level of caution, assuming it possesses similar hazardous properties.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Due to the presumed cytotoxic nature of this compound, a comprehensive PPE protocol is mandatory to prevent exposure through skin contact, inhalation, or ingestion.[1][2][3]
Table 1: Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Chemotherapy-rated, powder-free nitrile gloves (ASTM D6978-05 compliant).[4][5] | Provides a primary barrier against skin contact. Double gloving allows for the safe removal of the outer glove immediately after handling the compound. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination by dust or splashes. |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a seal around the eyes. | Protects against accidental splashes of solutions or airborne particles entering the eyes. |
| Face Protection | Face Shield | To be worn over safety goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face. |
| Respiratory Protection | N95 or higher Respirator | A properly fit-tested N95 or higher-rated respirator. | Essential when handling the powdered form of the compound to prevent inhalation of aerosolized particles. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure safety and minimize contamination. All procedures involving the handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet to protect both the user and the environment.
Caption: A stepwise workflow for the safe handling of this compound.
Experimental Protocols
a. Weighing and Reconstitution of Powdered this compound
-
Preparation: Before starting, ensure a dedicated and clearly labeled workspace is prepared within a chemical fume hood. Line the work surface with absorbent, plastic-backed paper.
-
PPE: Don the full required PPE as detailed in Table 1.
-
Weighing: Use a tared, disposable weigh boat or a vial on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound powder using a dedicated spatula. Avoid creating dust.
-
Reconstitution: Add the solvent to the vial containing the powder using a calibrated pipette. Cap the vial securely and mix gently by inversion or vortexing until fully dissolved.
-
Cleanup: Dispose of the weigh boat, spatula tip, and any other contaminated disposable items in a designated cytotoxic waste container within the fume hood.
b. Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.
-
Alert and Secure: Alert personnel in the immediate area and restrict access.
-
PPE: If not already wearing it, don the full PPE, including a respirator.
-
Containment: For liquid spills, cover with absorbent pads from a cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Cleanup: Working from the outside in, carefully collect all contaminated materials and place them in a designated cytotoxic waste bag.
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a 10% bleach solution, and then rinse with water. Allow the bleach solution to have a contact time of at least 10 minutes.
-
Waste Disposal: Seal the cytotoxic waste bag and place it in a second bag for disposal according to institutional guidelines.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous and must be disposed of as cytotoxic waste. This includes:
-
Sharps: Needles and syringes must be disposed of in a designated sharps container for cytotoxic waste.
-
Solid Waste: Gloves, gowns, lab paper, pipette tips, and vials.
-
Liquid Waste: Unused solutions and contaminated rinsing liquids.
Table 2: Waste Disposal Summary
| Waste Type | Container | Disposal Pathway |
| Solid Waste (non-sharps) | Yellow, labeled cytotoxic waste bags or containers. | Incineration. |
| Sharps | Puncture-resistant, labeled cytotoxic sharps container. | Incineration. |
| Liquid Waste | Labeled, leak-proof hazardous chemical waste container. | To be collected by institutional Environmental Health & Safety. |
| Animal Bedding & Carcasses | Labeled as hazardous and disposed of according to institutional animal handling protocols for cytotoxic agents. | Incineration. |
Presumed Cellular Pathway and Logical Relationship
While the specific signaling pathway of "this compound" is unknown, its name suggests a possible mechanism involving galactose-mediated cellular uptake, potentially targeting cells with specific galactose receptors, followed by doxorubicin-like activity. Doxorubicin is known to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis.
Caption: Presumed mechanism of action for this compound.
This document provides a foundational framework for the safe handling of this compound. It is crucial to supplement this information with a thorough risk assessment and to adhere to all institutional and regulatory guidelines for handling potent cytotoxic compounds.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. ipservices.care [ipservices.care]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
